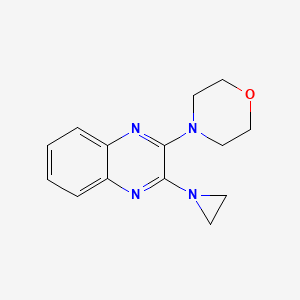
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is a complex organic compound that features both aziridine and morpholine functional groups attached to a quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoxaline derivative, the aziridine and morpholine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine group is known for its reactivity, which can lead to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific pathways, depending on the target.
相似化合物的比较
Similar Compounds
N-[bis(aziridin-1-yl)phosphoryl]-4-morpholin-4-ylpyrimidin-2-amine: Another compound featuring aziridine and morpholine groups, but with a pyrimidine core instead of quinoxaline.
2-(Aziridin-1-yl)-3-(morpholin-4-yl)pyridine: Similar structure but with a pyridine core.
Uniqueness
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is unique due to its quinoxaline core, which imparts different chemical properties and reactivity compared to pyrimidine or pyridine analogs. This uniqueness can lead to distinct applications and mechanisms of action.
属性
CAS 编号 |
93569-40-5 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC 名称 |
4-[3-(aziridin-1-yl)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C14H16N4O/c1-2-4-12-11(3-1)15-13(17-5-6-17)14(16-12)18-7-9-19-10-8-18/h1-4H,5-10H2 |
InChI 键 |
YLNHCXZEUFHMDA-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


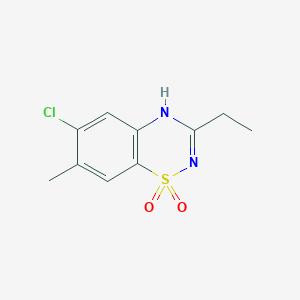
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
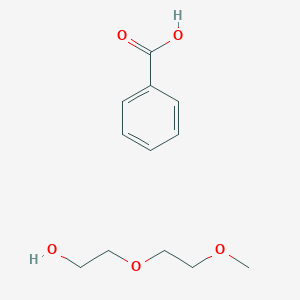
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
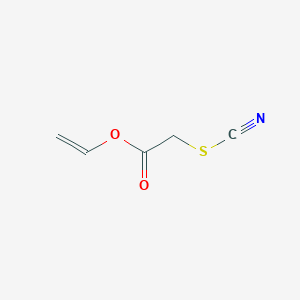
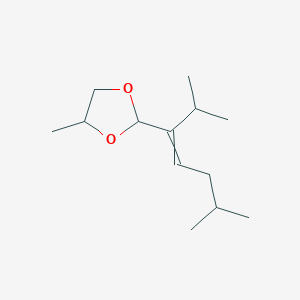
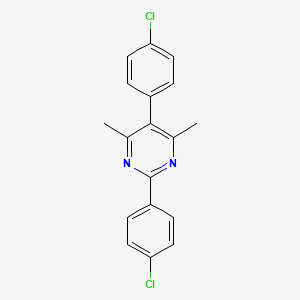
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)

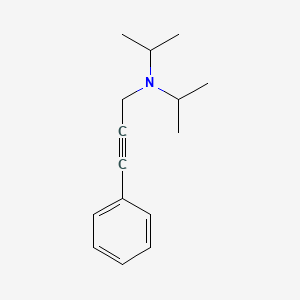
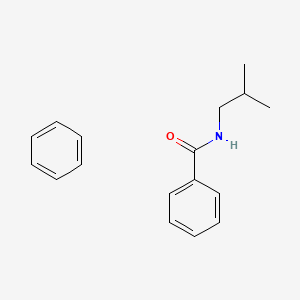
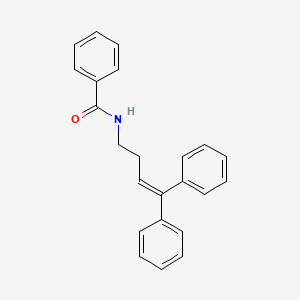
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
